3-[(Trifluoromethyl)sulfonyl]phenacyl bromide
Overview
Description
3-[(Trifluoromethyl)sulfonyl]phenacyl bromide, also known as 2-bromo-1-(3-(trifluoromethylsulfonyl)phenyl)ethan-1-one, is a chemical compound with the molecular formula C9H6BrF3O3S and a molecular weight of 331.11 g/mol . This compound is characterized by the presence of a trifluoromethylsulfonyl group attached to a phenacyl bromide moiety, making it a potent electrophilic reagent widely used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide typically involves the bromination of 3-(trifluoromethylsulfonyl)acetophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-[(Trifluoromethyl)sulfonyl]phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the phenacyl bromide moiety can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
3-[(Trifluoromethyl)sulfonyl]phenacyl bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide involves its electrophilic nature, which allows it to react with nucleophiles. The trifluoromethylsulfonyl group enhances the electrophilicity of the phenacyl bromide moiety, making it highly reactive towards nucleophilic attack. This reactivity is utilized in various synthetic transformations to introduce the trifluoromethylsulfonyl group into target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-(trifluoromethylsulfonyl)phenyl)ethanone
- 2-Bromo-1-(2-(trifluoromethylsulfonyl)phenyl)ethanone
- 3-(Trifluoromethylsulfonyl)benzyl bromide
Uniqueness
3-[(Trifluoromethyl)sulfonyl]phenacyl bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the trifluoromethylsulfonyl group enhances its electrophilicity, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-[3-(trifluoromethylsulfonyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3S/c10-5-8(14)6-2-1-3-7(4-6)17(15,16)9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWUNHHSQVTXPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101193590 | |
Record name | Ethanone, 2-bromo-1-[3-[(trifluoromethyl)sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2187435-20-5 | |
Record name | Ethanone, 2-bromo-1-[3-[(trifluoromethyl)sulfonyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2187435-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-bromo-1-[3-[(trifluoromethyl)sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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